molecular formula C14H10F4N2O2 B2406081 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide CAS No. 477852-59-8

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2406081
CAS No.: 477852-59-8
M. Wt: 314.24
InChI Key: WLZGVVZZJALSNZ-UHFFFAOYSA-N
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Description

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide is a complex organic compound featuring a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce complex biaryl compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O2/c1-19-13(22)11-4-7(6-20-11)12(21)9-3-2-8(15)5-10(9)14(16,17)18/h2-6,20H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZGVVZZJALSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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